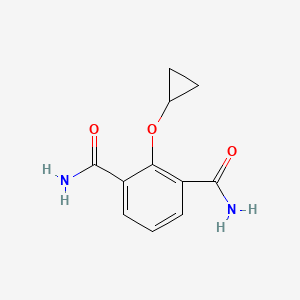![molecular formula C16H14O5 B14809893 9-[[(2R)-2-Hydroxy-3-methyl-3-buten-1-yl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one; (+)-Isogospherol](/img/structure/B14809893.png)
9-[[(2R)-2-Hydroxy-3-methyl-3-buten-1-yl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one; (+)-Isogospherol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-[[(2R)-2-Hydroxy-3-methyl-3-buten-1-yl]oxy]-7H-furo3,2-g
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[[(2R)-2-Hydroxy-3-methyl-3-buten-1-yl]oxy]-7H-furo3,2-gbenzopyran-7-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the furocoumarin core: This step involves the cyclization of a suitable precursor to form the furocoumarin skeleton.
Introduction of the hydroxy group: The hydroxy group is introduced through a hydroxylation reaction, often using reagents like osmium tetroxide or hydrogen peroxide.
Attachment of the butenyl side chain: The butenyl side chain is attached via an alkylation reaction, using reagents such as allyl bromide or allyl chloride.
Industrial Production Methods
Industrial production of 9-[[(2R)-2-Hydroxy-3-methyl-3-buten-1-yl]oxy]-7H-furo3,2-gbenzopyran-7-one may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
9-[[(2R)-2-Hydroxy-3-methyl-3-buten-1-yl]oxy]-7H-furo3,2-gbenzopyran-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under conditions such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.
Scientific Research Applications
9-[[(2R)-2-Hydroxy-3-methyl-3-buten-1-yl]oxy]-7H-furo3,2-gbenzopyran-7-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 9-[[(2R)-2-Hydroxy-3-methyl-3-buten-1-yl]oxy]-7H-furo3,2-gbenzopyran-7-one involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to DNA: It can intercalate into DNA, disrupting its structure and function.
Inhibit enzymes: The compound can inhibit various enzymes, affecting metabolic pathways.
Induce apoptosis: It can trigger programmed cell death in certain cell types, making it a potential anticancer agent.
Comparison with Similar Compounds
9-[[(2R)-2-Hydroxy-3-methyl-3-buten-1-yl]oxy]-7H-furo3,2-gbenzopyran-7-one is unique compared to other similar compounds due to its specific structure and biological activities. Similar compounds include:
Psoralen: Another furocoumarin with similar DNA-binding properties.
Bergapten: Known for its phototoxic effects and used in phototherapy.
Xanthotoxin: Used in the treatment of skin disorders like vitiligo and psoriasis.
These compounds share some structural similarities but differ in their specific biological activities and applications.
Properties
Molecular Formula |
C16H14O5 |
|---|---|
Molecular Weight |
286.28 g/mol |
IUPAC Name |
9-[(2S)-2-hydroxy-3-methylbut-3-enoxy]furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C16H14O5/c1-9(2)12(17)8-20-16-14-11(5-6-19-14)7-10-3-4-13(18)21-15(10)16/h3-7,12,17H,1,8H2,2H3/t12-/m1/s1 |
InChI Key |
RTUPRHIHXSAWDP-GFCCVEGCSA-N |
Isomeric SMILES |
CC(=C)[C@@H](COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)O |
Canonical SMILES |
CC(=C)C(COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-[6-(Cyclopentylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl nitrate](/img/structure/B14809811.png)
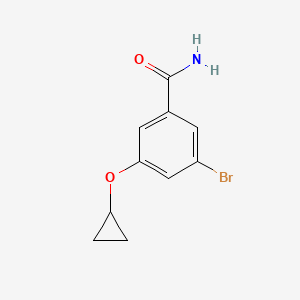
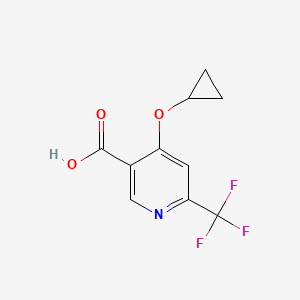
![Methyl 8-{[(tert-butoxy)carbonyl]amino}cubane-1-carboxylate](/img/structure/B14809847.png)
![(2E)-N-[4-(dimethylsulfamoyl)phenyl]-3-(4-fluorophenyl)prop-2-enamide](/img/structure/B14809864.png)
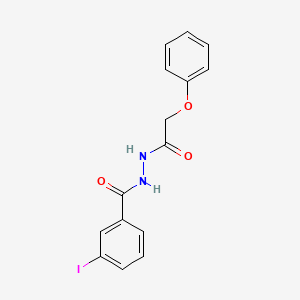
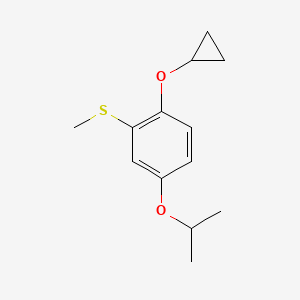

![N-[4-({2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinyl}carbonyl)phenyl]cyclopropanecarboxamide](/img/structure/B14809877.png)
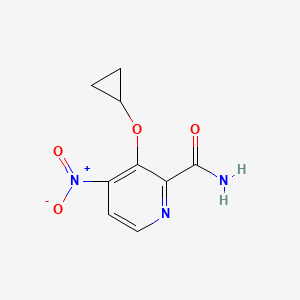
![6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl chloride](/img/structure/B14809882.png)
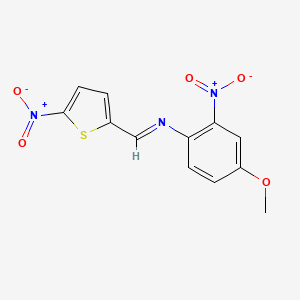
![2-[2-(2-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B14809892.png)
